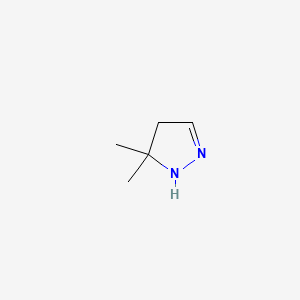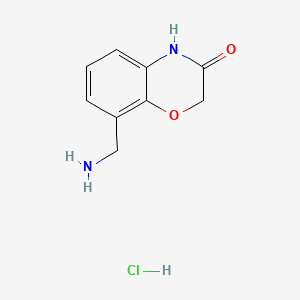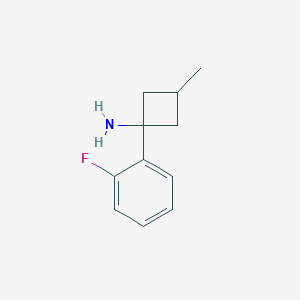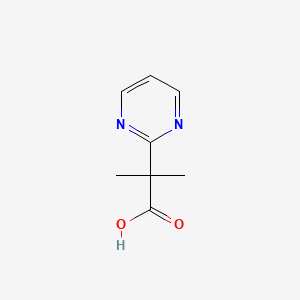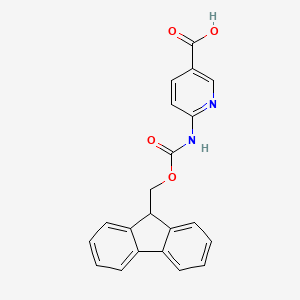
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is a complex organic compound with the molecular formula C22H18N2O4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with the Fmoc group. This can be achieved through the reaction of nicotinic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protective group, yielding the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nicotinic acid, while reduction will produce the free amino acid.
Applications De Recherche Scientifique
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of nicotinic acid during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Arg(Pbf)-OH: An Fmoc-protected arginine derivative used in peptide synthesis .
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
254737-61-6 |
|---|---|
Formule moléculaire |
C21H16N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |
Clé InChI |
XNVMLWFJIAKTRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


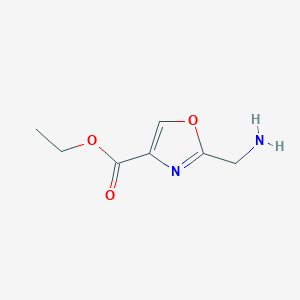
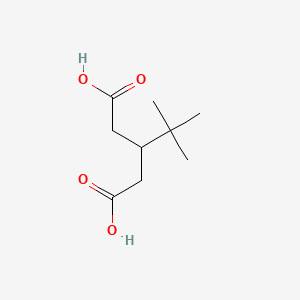
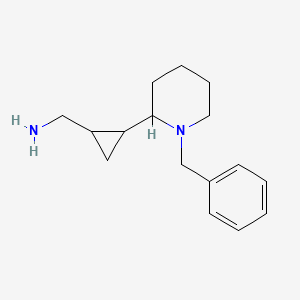

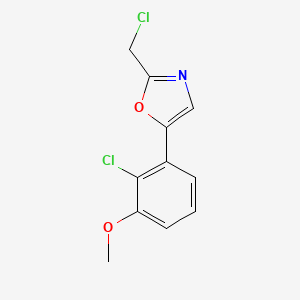
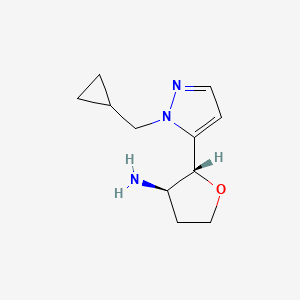
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)

